molecular formula C13H9Br3O B1598490 2-(Benzyloxy)-1,3,5-tribromobenzene CAS No. 88486-72-0

2-(Benzyloxy)-1,3,5-tribromobenzene

Cat. No. B1598490
CAS RN: 88486-72-0
M. Wt: 420.92 g/mol
InChI Key: AVIFETXUEKGOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1,3,5-tribromobenzene is an organic compound belonging to the class of compounds known as benzyl halides. It is an aromatic, colorless solid with a molecular formula of C12H9Br3O. It is a versatile reagent used in organic synthesis and in the laboratory for the preparation of various compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters

  • Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
  • Method of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .
  • Results: This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

2. Synthesis of Chalcones Derivatives

  • Application Summary: Chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry, can be synthesized using 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds .
  • Method of Application: These compounds were synthesized by coupling with aromatic substituted aldehyde .
  • Results: The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra, and were screened for antimicrobial activity .

3. Synthesis of Multidentate Chelating Ligands

  • Application Summary: 2-Benzyloxyphenol is used as a reagent for the synthesis of multidentate chelating ligands .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

4. Synthesis of Benzyl Ethers and Esters

  • Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
  • Method of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .
  • Results: This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

5. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Application Summary: The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base can give either the 3-aminobenzofuran product or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

6. Benzylic Oxidations and Reductions

  • Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

7. Synthesis of Benzyl Ethers and Esters

  • Application Summary: 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .
  • Method of Application: The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine .
  • Results: This method has been found to be mild, convenient, and in some cases uniquely effective for the synthesis of benzyl ethers and esters .

8. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

  • Application Summary: The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base can give either the 3-aminobenzofuran product or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

9. Benzylic Oxidations and Reductions

  • Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
  • Method of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not detailed in the source .

properties

IUPAC Name

1,3,5-tribromo-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIFETXUEKGOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395278
Record name Benzene, 1,3,5-tribromo-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1,3,5-tribromobenzene

CAS RN

88486-72-0
Record name Benzene, 1,3,5-tribromo-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2,4,6-tribromophenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-1,3,5-tribromobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-1,3,5-tribromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.